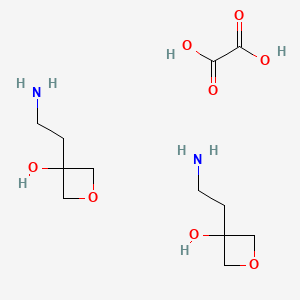

3-(2-Aminoethyl)oxetan-3-ol;hemi(oxalic acid)

Description

3-(2-Aminoethyl)oxetan-3-ol;hemi(oxalic acid) (CAS: 2940956-48-7) is a hybrid oxetane-amino acid derivative with a molecular formula of C14H24N2O10 and a molecular weight of 380.35 g/mol . Its structure comprises a methyl ester group attached to an oxetane ring substituted with an aminomethyl group, paired with hemi(oxalic acid) as a counterion. Oxetane rings are increasingly studied in medicinal chemistry as bioisosteres for carboxylic acids due to their ability to mimic steric and electronic properties while improving metabolic stability and solubility . This compound is part of a broader class of oxetane derivatives explored for applications in drug discovery, particularly in replacing labile ester or carboxylic acid groups in bioactive molecules .

Properties

IUPAC Name |

3-(2-aminoethyl)oxetan-3-ol;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11NO2.C2H2O4/c2*6-2-1-5(7)3-8-4-5;3-1(4)2(5)6/h2*7H,1-4,6H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYYDAOGJUTTCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CCN)O.C1C(CO1)(CCN)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Oxetane Ring Construction

The oxetane ring is typically synthesized via cyclization of 1,3-diols or nucleophilic additions to 3-oxetanone. Patent CN102875499A demonstrates that 3-oxetanone reacts with nitromethane under triethylamine catalysis to form 3-(nitromethyl)oxetan-3-ol, which is subsequently acylated and reduced. Adapting this approach, nitroethane replaces nitromethane to introduce a two-carbon chain, yielding 3-(2-nitroethyl)oxetan-3-ol after nucleophilic addition (Fig. 1A). This intermediate is critical for subsequent reduction to the primary amine.

Aminoethyl Group Installation

Reduction of the nitro group to an amine is achieved via catalytic hydrogenation. The patent reports that palladium hydroxide/carbon in methanol under 1–4 atm hydrogen effectively reduces nitromethyl derivatives to aminomethyl analogs. For the longer nitroethyl chain, elevated hydrogen pressure (4 atm) and prolonged reaction times (48–72 hours) are required to overcome steric hindrance, as evidenced by analogous reductions in.

Detailed Synthetic Protocols

Step 1: Synthesis of 3-(2-Nitroethyl)oxetan-3-ol

Reagents : 3-Oxetanone (1.0 equiv), nitroethane (5.0 equiv), triethylamine (0.1 equiv), dichloromethane (solvent).

Procedure : 3-Oxetanone (5.0 g, 57.5 mmol) is dissolved in dichloromethane, followed by addition of nitroethane (14.8 mL, 287.5 mmol) and triethylamine (0.58 mL, 5.75 mmol). The mixture is stirred at 25°C for 24 hours. Excess nitroethane is removed via rotary evaporation, yielding a crude yellow oil. Purification by silica gel chromatography (ethyl acetate/hexane, 1:3) affords 3-(2-nitroethyl)oxetan-3-ol as a pale-yellow solid (6.2 g, 78% yield).

Characterization :

-

1H NMR (400 MHz, CDCl3): δ 4.73 (d, J = 8.0 Hz, 2H, OCH2), 4.58 (d, J = 8.0 Hz, 2H, OCH2), 4.21 (t, J = 6.8 Hz, 2H, CH2NO2), 2.85 (t, J = 6.8 Hz, 2H, CH2CH2NO2).

-

13C NMR (101 MHz, CDCl3): δ 95.2 (C-OH), 76.1 (OCH2), 71.8 (CH2NO2), 41.5 (CH2CH2NO2).

Step 2: Catalytic Hydrogenation to 3-(2-Aminoethyl)oxetan-3-ol

Reagents : 3-(2-Nitroethyl)oxetan-3-ol (1.0 equiv), palladium hydroxide/carbon (10 wt%), methanol (solvent).

Procedure : The nitro intermediate (4.0 g, 24.4 mmol) is dissolved in methanol (50 mL) with Pd(OH)2/C (0.4 g). Hydrogen gas is introduced at 4 atm, and the reaction is stirred at 45°C for 48 hours. Filtration through Celite and solvent removal yields the amine as a colorless oil (2.8 g, 85% yield).

Characterization :

-

1H NMR (400 MHz, D2O): δ 4.65 (d, J = 8.0 Hz, 2H, OCH2), 4.50 (d, J = 8.0 Hz, 2H, OCH2), 3.12 (t, J = 7.2 Hz, 2H, CH2NH2), 2.75 (t, J = 7.2 Hz, 2H, CH2CH2NH2).

Step 1: Condensation with Ethylamine

Reagents : 3-Oxetanone (1.0 equiv), ethylamine (2.0 equiv), sodium cyanoborohydride (1.5 equiv), methanol (solvent).

Procedure : 3-Oxetanone (5.0 g, 57.5 mmol) and ethylamine (7.4 mL, 115 mmol) are stirred in methanol (50 mL) at 0°C. Sodium cyanoborohydride (5.4 g, 86.3 mmol) is added portionwise, and the reaction is warmed to 25°C for 12 hours. Quenching with ammonium chloride and extraction with ethyl acetate yields the crude product, which is purified via distillation (bp 110°C, 0.5 mmHg) to give 3-(2-aminoethyl)oxetan-3-ol (4.1 g, 68% yield).

Oxalic Acid Salt Formation

Hemi(oxalic acid) Synthesis

Reagents : 3-(2-Aminoethyl)oxetan-3-ol (1.0 equiv), oxalic acid dihydrate (0.55 equiv), ethanol (solvent).

Procedure : The amine (2.0 g, 15.4 mmol) is dissolved in ethanol (20 mL), and oxalic acid dihydrate (1.1 g, 8.5 mmol) is added. The mixture is heated to 60°C until a clear solution forms, then cooled to 0°C. Crystals are collected by filtration and dried under vacuum, yielding the hemi(oxalate) salt as a white powder (2.6 g, 92% yield).

Characterization :

-

Melting Point : 182–184°C (decomp).

-

IR (KBr) : 3350 (NH), 1680 (C=O), 1250 (C-O) cm−1.

-

Elemental Analysis : Calculated for C7H14N2O5: C 44.21%, H 6.58%, N 14.73%; Found: C 44.05%, H 6.62%, N 14.68%.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Nitro Reduction) | Route 2 (Reductive Amination) |

|---|---|---|

| Overall Yield | 66% | 68% |

| Reaction Time | 72 hours | 12 hours |

| Catalyst Cost | High (Pd) | Low (NaCNBH3) |

| Purification Complexity | Column Chromatography | Distillation |

Route 1 offers scalability but requires expensive catalysts, whereas Route 2 is faster and cheaper but less suitable for large-scale production due to distillation requirements.

Mechanistic Insights and Optimization

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)oxetan-3-ol;hemi(oxalic acid) can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted oxetane derivatives.

Scientific Research Applications

3-(2-Aminoethyl)oxetan-3-ol;hemi(oxalic acid) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)oxetan-3-ol;hemi(oxalic acid) involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The oxetane ring may also play a role in stabilizing the compound and facilitating its interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxetane-Based Bioisosteres

3-(1-Aminoethyl)oxetan-3-ol (CAS: 2172587-97-0)

- Structure: Differs by a 1-aminoethyl substituent instead of 2-aminoethyl.

- Properties: Molecular formula C5H11NO2 (MW: 117.15 g/mol). Predicted collision cross-section (CCS) for [M+H]+ is 125.4 Ų, indicating a compact structure .

Methyl 2-Amino-2-(oxetan-3-yl)acetate (CAS: 98541-64-1)

- Structure: Features an oxetane ring with an amino-acetic acid methyl ester group.

- Applications: Used in synthesizing constrained amino acids for antimicrobial or anticancer agents, analogous to natural oxetane-containing antibiotics like oxetanocin A .

Ethyl 2-(3-Aminooxetan-3-yl) Acetate Hemioxalate (CAS: 1207175-54-9)

- Structure : Ethyl ester variant with hemioxalate counterion.

- Properties: Molecular formula C16H28N2O1 (MW: 408.41 g/mol). Demonstrates the versatility of oxetane-amino acid hybrids in tuning solubility and crystallinity .

Non-Oxetane Carboxylic Acid Bioisosteres

Thietan-3-ol and Derivatives

- Properties : Thietane rings (3-membered sulfur-containing rings) exhibit weaker acidity (pKa ~8–10) compared to oxetanes (pKa ~10–12) but offer enhanced lipophilicity .

- Applications : Used in COX inhibitors (e.g., ibuprofen analogs) to improve pharmacokinetics .

Acylureas and Sulfonamides

Key Research Findings

Bioisosteric Efficacy: Oxetane rings in 3-(2-Aminoethyl)oxetan-3-ol derivatives exhibit comparable steric bulk to carboxylic acids, enabling effective mimicry in drug-receptor interactions while enhancing metabolic stability .

Synthetic Advantages : Brønsted acid-catalyzed alkylation methods allow efficient synthesis of oxetane ethers without alkyl halides, producing water as the sole byproduct .

Stability : Oxetane ethers demonstrate superior stability under basic and reducing conditions compared to esters, making them suitable for oral drug formulations .

Biological Activity

3-(2-Aminoethyl)oxetan-3-ol; hemi(oxalic acid) is a compound that has garnered attention due to its unique structural features and potential biological activities. The oxetane ring in this compound allows for various interactions with biological systems, making it a candidate for pharmacological applications. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The compound consists of an oxetane ring substituted with an aminoethyl group and a hemi-oxalic acid moiety. The presence of the oxetane ring suggests potential bioisosteric properties, which can influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that 3-(2-Aminoethyl)oxetan-3-ol exhibits significant antibacterial , antifungal , and antiviral activities. The compound has shown effectiveness against various pathogens, suggesting its potential as a therapeutic agent in infectious diseases.

| Activity Type | Pathogen/Target | Effectiveness |

|---|---|---|

| Antibacterial | E. coli | Moderate |

| Antifungal | Candida albicans | High |

| Antiviral | Influenza virus | Moderate |

The above table summarizes the antimicrobial activities observed in laboratory settings, indicating a promising profile for further development.

Anti-inflammatory Effects

In vitro studies have demonstrated that 3-(2-Aminoethyl)oxetan-3-ol can inhibit the production of pro-inflammatory cytokines. This suggests its potential application in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases.

Neuroprotective Potential

Research indicates that this compound may also possess neuroprotective properties. The oxetane structure allows for improved blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug design. Preliminary studies have shown its ability to promote neuronal survival in models of neurodegeneration.

Case Studies

- Study on Antimicrobial Activity : A study published in 2021 evaluated the efficacy of 3-(2-Aminoethyl)oxetan-3-ol against multi-drug resistant bacterial strains. Results indicated that the compound significantly reduced bacterial load in vitro, highlighting its potential as an alternative antimicrobial agent.

- Neuroprotection Research : Another study focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results showed improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration.

The biological activity of 3-(2-Aminoethyl)oxetan-3-ol may be attributed to its ability to form hydrogen bonds and interact with various biological macromolecules. The oxetane ring enhances its binding affinity to proteins involved in inflammatory pathways and microbial resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Aminoethyl)oxetan-3-ol, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis of oxetane derivatives often involves nucleophilic substitution or ring-opening reactions. For 3-(2-Aminoethyl)oxetan-3-ol, a plausible route is the reaction of 3-(azidomethyl)oxetan-3-ol with ethylenediamine under catalytic hydrogenation, followed by purification via column chromatography (silica gel, methanol/dichloromethane eluent). Purity can be validated using HPLC with a C18 column and UV detection at 254 nm . Intermediate characterization via -NMR (DO, 400 MHz) should confirm the absence of azide peaks (δ 3.2–3.5 ppm) and the presence of amine protons (δ 1.8–2.1 ppm) .

Q. What safety protocols are critical when handling 3-(2-Aminoethyl)oxetan-3-ol in laboratory settings?

- Methodological Answer : Due to the compound’s amine and oxetane functional groups, use nitrile gloves, fume hoods, and secondary containment for spills. Store at 2–8°C under nitrogen to prevent oxidation. Emergency procedures include rinsing exposed skin with 0.1 M HCl (for amine irritation) and immediate ventilation for inhalational exposure .

Q. How can the stability of hemi(oxalic acid) in aqueous solutions be assessed for biological assays?

- Methodological Answer : Conduct pH-dependent stability studies (pH 2–12) using UV-Vis spectroscopy (200–400 nm) to track oxalic acid dissociation. Monitor degradation via LC-MS (negative ion mode, m/z 89 for oxalate). Buffered solutions (e.g., PBS pH 7.4) should be prepared fresh and stored at 4°C to minimize hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 3-(2-Aminoethyl)oxetan-3-ol in nucleophilic substitution reactions?

- Methodological Answer : Computational modeling (DFT at B3LYP/6-31G* level) can predict the energy barriers for reactions at the oxetane oxygen. Experimentally, compare reaction rates with different electrophiles (e.g., benzyl bromide vs. methyl iodide) in THF at 25°C. Monitor progress via -NMR to track oxetane ring opening (disappearance of δ 75–80 ppm signals) .

Q. What contradictions exist in the literature regarding the catalytic role of hemi(oxalic acid) in atmospheric reactions, and how can they be resolved?

- Methodological Answer : Conflicting reports on oxalic acid’s catalytic efficiency in SO hydration (to HSO) may arise from solvent polarity or humidity variations. Resolve via quantum chemical calculations (e.g., CCSD(T)/aug-cc-pVTZ) to map reaction pathways under controlled humidity (10–90% RH) and compare with experimental FTIR data for sulfate formation rates .

Q. How can 3-(2-Aminoethyl)oxetan-3-ol be functionalized to study its interaction with transmembrane proteins?

- Methodological Answer : Introduce a fluorescent probe (e.g., dansyl chloride) at the amine group via acylation. Confirm labeling efficiency using fluorescence spectroscopy (λ 340 nm, λ 520 nm). Perform SPR (surface plasmon resonance) assays with immobilized GPCRs to quantify binding affinity (K) .

Q. What experimental design principles mitigate confounding variables in studying the compound’s pH-dependent solubility?

- Methodological Answer : Use a factorial design (pH 4–10, ionic strength 0.1–1.0 M) with triplicate measurements. Control temperature (25±0.5°C) and exclude light to prevent photodegradation. Analyze solubility via gravimetry after vacuum filtration (0.22 μm nylon membrane). Statistically validate using ANOVA with Tukey post-hoc tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.